KNI-1293 Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

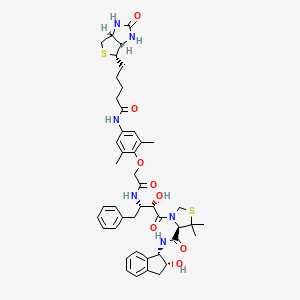

(4R)-3-[(2S,3S)-3-[[2-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56N6O8S2/c1-25-18-29(46-35(53)17-11-10-16-34-38-32(23-60-34)48-44(58)50-38)19-26(2)40(25)59-22-36(54)47-31(20-27-12-6-5-7-13-27)39(55)43(57)51-24-61-45(3,4)41(51)42(56)49-37-30-15-9-8-14-28(30)21-33(37)52/h5-9,12-15,18-19,31-34,37-39,41,52,55H,10-11,16-17,20-24H2,1-4H3,(H,46,53)(H,47,54)(H,49,56)(H2,48,50,58)/t31-,32-,33+,34-,37-,38-,39-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRIDPZSJUPACI-SOOZJBRBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NC(=O)CCCCC6C7C(CS6)NC(=O)N7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56N6O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Purification of KNI-1293 Biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of KNI-1293 Biotin, a biotinylated derivative of the potent HIV-1 protease inhibitor, KNI-1293. This document outlines a plausible synthetic strategy, detailed experimental protocols, and robust purification methods based on established chemical principles and analogous compound syntheses. Quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams.

Introduction to this compound

KNI-1293 belongs to a class of highly potent and selective HIV-1 protease inhibitors characterized by an allophenylnorstatine core, which acts as a transition-state mimic of the natural substrate of the viral protease. The biotinylation of KNI-1293 provides a valuable molecular probe for various biomedical research applications, including affinity-based purification of interacting proteins, target identification and validation, and the development of novel diagnostic assays. The strong and specific interaction between biotin and avidin or streptavidin allows for the selective capture and detection of biotinylated molecules.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C45H56N6O8S2 |

| CAS Number | 2071715-99-4 |

| IUPAC Name | (4R)-3-[(2S,3S)-3-[[2-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that involves the initial synthesis of the core inhibitor structure, KNI-1293, followed by the strategic conjugation of a biotin moiety. Based on the structure of similar biotinylated HIV-1 protease inhibitors, a likely approach involves the direct biotinylation of an amino-functionalized precursor of KNI-1293. This strategy leverages the principles of solid-phase peptide synthesis (SPPS) for the assembly of the peptide-like core, followed by a solution-phase biotinylation reaction.

A critical consideration in the design of biotinylated peptides is the incorporation of a spacer arm between the biotin group and the peptide to minimize steric hindrance and ensure accessibility for avidin/streptavidin binding.

Experimental Protocols

Synthesis of KNI-1293 Precursor

The synthesis of the KNI-1293 precursor can be achieved through a convergent solid-phase peptide synthesis (SPPS) strategy. This method allows for the sequential addition of amino acids and other building blocks on a solid support, facilitating purification at each step.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using PyBOP and HOBt in DMF. The reaction is typically monitored for completion using a ninhydrin test.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the KNI-1293 sequence.

-

Synthesis of the Allophenylnorstatine Moiety: The key allophenylnorstatine core is introduced as a protected building block during the SPPS cycle.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and lyophilize to obtain the crude KNI-1293 precursor as a powder.

Biotinylation of KNI-1293 Precursor

The biotinylation step involves the covalent attachment of a biotin molecule to a specific functional group on the KNI-1293 precursor, typically a primary amine. To facilitate this, a precursor with a reactive amine, for instance on the 2,6-dimethylphenoxy moiety, is synthesized.

Materials:

-

KNI-1293 precursor with a free amino group

-

Biotin-NHS ester (or other activated biotin derivative)

-

Solvent: Anhydrous DMF or DMSO

-

Base: Diisopropylethylamine (DIPEA)

Protocol:

-

Dissolution: Dissolve the KNI-1293 precursor in anhydrous DMF.

-

Biotinylation Reaction: Add Biotin-NHS ester (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by HPLC or LC-MS until the starting material is consumed.

-

Quenching: Quench the reaction by adding a small amount of water.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the final product is critical to remove unreacted reagents, byproducts, and truncated peptides. A multi-step purification strategy is typically employed, combining affinity chromatography and high-performance liquid chromatography (HPLC).

Affinity Chromatography

Affinity chromatography using streptavidin- or avidin-conjugated beads is a highly effective method for selectively capturing the biotinylated product.

Materials:

-

Streptavidin-agarose resin

-

Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Elution Buffer: High concentration of free biotin (e.g., 8 M guanidine-HCl, pH 1.5) or a competitive elution with a biotin analog like desthiobiotin.

Protocol:

-

Resin Equilibration: Equilibrate the streptavidin-agarose resin with Binding/Wash Buffer.

-

Sample Loading: Dissolve the crude this compound in the Binding/Wash Buffer and load it onto the column.

-

Washing: Wash the column extensively with the Binding/Wash Buffer to remove non-biotinylated impurities.

-

Elution: Elute the bound this compound using the Elution Buffer. The harsh denaturing conditions are often necessary to disrupt the strong biotin-streptavidin interaction.

-

Buffer Exchange: Immediately perform a buffer exchange on the eluted fractions to a more suitable solvent for the next purification step or for storage.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is used as a final polishing step to achieve high purity of the this compound.

Typical HPLC Parameters:

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm and 280 nm |

Protocol:

-

Sample Preparation: Dissolve the affinity-purified this compound in a minimal amount of the initial mobile phase.

-

Injection: Inject the sample onto the equilibrated HPLC column.

-

Fraction Collection: Collect fractions corresponding to the major peak, which represents the pure this compound.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Visualization of Key Processes

HIV-1 Protease Inhibition Signaling Pathway

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. KNI-1293, as a protease inhibitor, blocks this crucial step, thereby preventing the formation of infectious virions.

Caption: Inhibition of HIV-1 Protease by KNI-1293.

Experimental Workflow for Synthesis and Purification

The overall workflow for producing pure this compound involves a series of sequential steps, from initial synthesis to final purification and characterization.

Caption: Workflow for this compound Synthesis and Purification.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The outlined protocols, based on established methodologies for similar compounds, offer a robust starting point for researchers in the field. The successful synthesis and purification of high-purity this compound will enable a wide range of studies aimed at further understanding the mechanism of HIV-1 protease and developing novel therapeutic and diagnostic strategies. Careful optimization of each step will be crucial for achieving high yields and purity of the final product.

KNI-1293 Biotin: A Technical Guide to a Reversible HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KNI-1293 Biotin is a specialized biochemical reagent designed for the study of HIV-1 protease, a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV). It is a derivative of the potent allophenylnorstatine-based inhibitor, KNI-1293, which has been modified with a biotin molecule. This biotinylation confers a unique property: the ability to be bound and subsequently removed from the HIV-1 protease active site by streptavidin.[1] This "stripping" mechanism allows for the controlled modulation of enzyme activity, making this compound a valuable tool for investigating protease function and for the development of novel diagnostic and research applications. This guide provides an in-depth overview of the quantitative data, experimental protocols, and underlying mechanisms associated with this compound.

Core Compound: KNI-1293

The foundation of this compound is the small-molecule HIV-1 protease inhibitor KNI-1293. This inhibitor, containing an allophenylnorstatine moiety, was designed to explore the S2' pocket of the HIV-1 protease.[1]

Quantitative Inhibition Data

The inhibitory potency of the parent compound and its derivatives against wild-type HIV-1 protease and a multi-drug resistant (MDR) clinical isolate are summarized below.

| Compound | R Group | Ki (nM) vs. WT HIV-1 Protease | IC50 (nM) vs. WT HIV-1 in MT-2 cells | IC50 (nM) vs. MDR HIV-1 Isolate in MT-2 cells |

| KNI-1293 | NH2 | 0.018 ± 0.002 | 11 ± 1 | 33 ± 4 |

| Derivative 1 | OMe | 0.015 ± 0.002 | 16 ± 2 | 45 ± 8 |

| Derivative 2 | H | 0.021 ± 0.003 | 25 ± 5 | 78 ± 12 |

Data extrapolated from studies on allophenylnorstatine-based inhibitors designed to explore the S2' pocket.

Biotinylation and the Principle of Reversibility

This compound was synthesized by conjugating biotin to the 4-amino group of the 2,6-dimethylphenoxy moiety of KNI-1293. This modification was strategically placed to allow for interaction with streptavidin without significantly compromising the inhibitor's binding to the protease active site.[2]

The key feature of this compound is its removability. Most peptide-type protease inhibitors, once bound, require harsh conditions like macro-dilution or protein denaturation to be removed.[1] In contrast, the strong and highly specific interaction between biotin and streptavidin (or avidin) can be exploited to "strip" this compound from the protease, thereby restoring the enzyme's activity.[1] This principle is illustrated in the signaling pathway diagram below.

Experimental Protocols

Synthesis of this compound

The synthesis involves the coupling of biotin to the amine group of KNI-1293. A general procedure is outlined below:

-

Activation of Biotin: Dissolve biotin in a suitable solvent (e.g., dimethylformamide, DMF). Activate the carboxylic acid group of biotin using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-ester of biotin.

-

Coupling Reaction: Add the activated biotin-NHS ester to a solution of KNI-1293 in an appropriate solvent. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the released acid.

-

Purification: Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, purify the product using column chromatography on silica gel to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory activity of compounds against HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., based on a peptide sequence cleaved by the protease, flanked by a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, 0.1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol)

-

This compound (or other inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the inhibitor dilutions, the HIV-1 protease, and the assay buffer.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over a period of 1-3 hours at an appropriate excitation/emission wavelength pair (e.g., 330/450 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Antiviral Activity Assay

This assay determines the ability of the inhibitor to suppress HIV-1 replication in a cell-based model.

Materials:

-

Human T-lymphoid cell line (e.g., MT-2)

-

HIV-1 laboratory strain (e.g., HIV-1LAI)

-

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

-

This compound dissolved in DMSO

-

MTT reagent for cell viability assessment

-

96-well cell culture plates

Procedure:

-

Seed MT-2 cells in a 96-well plate.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the inhibitor dilutions to the cells.

-

Infect the cells with a predetermined titer of HIV-1.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for viral replication (e.g., 4-5 days).

-

Assess the cytopathic effect of the virus by adding MTT reagent to the wells. The amount of formazan produced is proportional to the number of viable cells.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of protection from viral-induced cell death for each inhibitor concentration.

-

Determine the EC50 (50% effective concentration) from the dose-response curve.

Streptavidin-Mediated Stripping of this compound

This protocol describes the removal of this compound from HIV-1 protease to restore its activity.

Materials:

-

HIV-1 Protease:this compound complex

-

Streptavidin solution

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the inhibited complex by incubating HIV-1 protease with a saturating concentration of this compound.

-

To initiate the stripping, add an excess of streptavidin to the inhibited complex.

-

Incubate the mixture for a sufficient time to allow for the binding of streptavidin to the biotin moiety of the inhibitor, leading to its dissociation from the protease.

-

Monitor the restoration of protease activity by adding the fluorogenic substrate and measuring the increase in fluorescence over time.

-

A control reaction with the inhibited complex without the addition of streptavidin should be run in parallel to confirm the initial inhibition.

Conclusion

This compound represents a sophisticated tool for the study of HIV-1 protease. Its potent inhibitory activity, combined with the novel feature of streptavidin-mediated removal, provides researchers with a unique method to control and investigate enzymatic function. The protocols and data presented in this guide offer a comprehensive resource for the application of this compound in HIV research and drug development. The ability to switch protease activity "off" and then "on" in a controlled manner opens up new avenues for high-throughput screening, diagnostic assay development, and a deeper understanding of the molecular mechanisms of HIV-1 protease.

References

The Role of Biotinylation in Protease Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, has emerged as a powerful and versatile tool in the study of protease biology and the development of novel therapeutics. The exceptionally high affinity of biotin for avidin and streptavidin (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) forms the basis of a robust and widely applicable technology for the detection, purification, and functional analysis of proteins and small molecules.[1] When applied to protease inhibitors, biotinylation unlocks a suite of sophisticated experimental approaches, enabling researchers to dissect complex biological processes, identify novel drug targets, and characterize the mode of action of inhibitory compounds.

This technical guide provides a comprehensive overview of the core principles and applications of biotinylation in the context of protease inhibitors. It details key experimental methodologies, presents quantitative data for biotinylated inhibitors, and illustrates relevant concepts with clear, structured diagrams.

Core Applications of Biotinylated Protease Inhibitors

The strategic incorporation of a biotin tag onto a protease inhibitor transforms it from a simple modulator of enzyme activity into a multifunctional molecular probe. This enables a range of applications critical to modern drug discovery and chemical biology.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemical proteomics strategy used to monitor the functional state of entire enzyme families directly in native biological systems.[2][3] ABPP utilizes active-site-directed chemical probes that consist of three key components: a reactive group (or "warhead") that covalently modifies the active site of the target enzyme, a specificity element that directs the probe to a particular enzyme class, and a reporter tag, most commonly biotin.[4]

Biotinylated activity-based probes (ABPs) for proteases allow for the selective labeling of active proteases in complex proteomes, such as cell lysates or even living organisms.[2] Because the probe only labels catalytically active enzymes, it provides a direct readout of enzyme function that is not attainable through traditional proteomics, which measures total protein abundance. Following incubation with the biotinylated probe, the labeled proteases can be enriched using streptavidin-coated beads and subsequently identified and quantified by mass spectrometry.[2][4] This approach has been instrumental in identifying novel protease targets, understanding the regulation of protease activity in disease, and assessing the selectivity of protease inhibitors.

Target Identification and Validation

The identification of the molecular targets of small molecule inhibitors is a cornerstone of drug development. Biotinylation provides a straightforward and effective method for "fishing" for the binding partners of a protease inhibitor from a complex biological milieu.[5] By synthesizing a biotinylated version of a lead compound, researchers can perform pull-down assays to isolate its interacting proteins.

In a typical workflow, the biotinylated inhibitor is incubated with a cell or tissue lysate. The inhibitor-protein complexes are then captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the target proteins are eluted and identified by mass spectrometry. This technique is invaluable for confirming the intended target of a novel inhibitor and for identifying potential off-target interactions that could lead to unforeseen side effects.

Removable and Controllable Inhibition

A novel and innovative application of biotinylation is the creation of "removable" protease inhibitors.[6] In this approach, a protease inhibitor is directly biotinylated at a position that does not significantly impair its binding to the target protease. The enzymatic activity is thus inhibited. However, upon the addition of an excess of streptavidin, the biotinylated inhibitor is sequestered from the active site of the protease due to the extremely high affinity of the biotin-streptavidin interaction. This "inhibitor stripping action by affinity competition" (ISAAC) effectively restores the protease's activity, allowing for temporal control over enzyme function.[6] This technology has potential applications in the preservation of proteases and in diagnostic assays where the controlled activation of a protease is desired.

Development of Novel Bioassays

Biotinylated protease inhibitors and substrates are frequently employed in the development of sensitive and high-throughput bioassays. For instance, in a solid-phase assay, a biotinylated substrate can be immobilized on a streptavidin-coated plate. The activity of a protease can then be measured by the cleavage and release of a fragment of the substrate. Conversely, the potency of an inhibitor can be determined by its ability to prevent this cleavage. These assay formats are readily adaptable to high-throughput screening campaigns for the discovery of new protease inhibitors.

Quantitative Data on Biotinylated Protease Inhibitors

The introduction of a biotin tag can potentially alter the binding affinity of an inhibitor for its target protease. Therefore, it is crucial to quantitatively characterize the biotinylated compound. The following tables summarize key quantitative data for several biotinylated protease inhibitors.

| Inhibitor Name | Protease Target | Inhibition Constant (Ki) | Assay Conditions | Reference |

| Biotinylated HIV-1 Protease Inhibitor Analogue | Cathepsin D | 16 nM | Not specified | [6] |

| KNI1293 biotin | HIV-1 Protease | Not specified | Not specified |

| Inhibitor Name | Protease Target | IC50 | Assay Conditions | Reference |

| BODIPY FL-pepstatin A | Cathepsin D | 10 nM | In vitro fluorescence polarization assay |

Experimental Protocols

This section provides detailed methodologies for key experiments involving biotinylated protease inhibitors.

Biotinylation of a Peptide-Based Protease Inhibitor using NHS Ester Chemistry

This protocol describes the biotinylation of a peptide-based inhibitor containing primary amines (N-terminus and lysine side chains) using an N-hydroxysuccinimide (NHS) ester of biotin.

Materials:

-

Peptide inhibitor

-

NHS-LC-Biotin (or a similar amine-reactive biotinylation reagent)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Inhibitor Preparation: Dissolve the peptide inhibitor in PBS at a concentration of 1-5 mg/mL.

-

Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-LC-Biotin in DMF or DMSO to a concentration of 10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the peptide solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent by size-exclusion chromatography (desalting column) or dialysis.

-

Quantification and Storage: Determine the concentration of the biotinylated peptide using a suitable method (e.g., BCA assay). Store the biotinylated inhibitor at -20°C or -80°C.

Pull-Down Assay for Target Identification

This protocol outlines a typical pull-down experiment to identify the binding partners of a biotinylated protease inhibitor.

Materials:

-

Biotinylated protease inhibitor

-

Streptavidin-coated magnetic beads or agarose resin

-

Cell or tissue lysate

-

Lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail (without biotin)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

-

Lysate Preparation: Prepare a cell or tissue lysate using an appropriate lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.

-

Bead Preparation: Wash the streptavidin beads with wash buffer to remove any preservatives.

-

Bait Immobilization: Incubate the streptavidin beads with the biotinylated protease inhibitor for 1-2 hours at 4°C with gentle rotation to immobilize the "bait".

-

Washing: Wash the beads several times with wash buffer to remove any unbound inhibitor.

-

Incubation with Lysate: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of "bait-prey" complexes.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using the chosen elution buffer. For identification by mass spectrometry, elution with SDS-PAGE sample buffer followed by in-gel digestion is a common method.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining, Western blotting, or mass spectrometry.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of biotinylated protease inhibitors.

Conclusion

Biotinylation of protease inhibitors is a cornerstone technique in modern chemical biology and drug discovery. The unparalleled strength and specificity of the biotin-streptavidin interaction provide a powerful handle for the sensitive detection, robust purification, and functional interrogation of proteases and their inhibitors. From elucidating the intricate roles of proteases in complex biological systems through activity-based protein profiling to identifying the molecular targets of novel therapeutics, biotinylation continues to be an indispensable tool for researchers. As our understanding of protease-mediated signaling in health and disease deepens, the innovative applications of biotinylated protease inhibitors will undoubtedly continue to expand, driving the development of the next generation of targeted therapies.

References

- 1. Inhibition of NF-κB and Akt pathways by an antibody-avidin fusion protein sensitizes malignant B-cells to cisplatin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Protease-Ligand Interactions: A Technical Guide to KNI-1293 Biotin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of KNI-1293 Biotin, a novel chemical probe, for the detailed study of protease-ligand interactions. This biotinylated derivative of a potent HIV-1 protease inhibitor offers a unique advantage: reversible inhibition. This characteristic allows for the controlled study of enzyme activity and the development of innovative assays for drug discovery and diagnostics.

Core Concept: Reversible Inhibition Through Biotin-Streptavidin Interaction

This compound is a powerful tool for researchers due to its unique mechanism of action. As a derivative of a potent protease inhibitor, it readily binds to the active site of target proteases, effectively inhibiting their enzymatic activity. The key innovation lies in the attached biotin moiety. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) can be exploited to sequester the inhibitor, thereby restoring the protease's function. This "stripping" action provides a switch-like control over enzyme activity, enabling a range of advanced experimental designs.[1][2]

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) of the biotinylated KNI-1293 analogue (designated as analogue 2 in the source literature) against two key aspartic proteases.[1]

| Compound | Target Protease | Ki (nM) |

| This compound (Analogue 2) | HIV-1 Protease | 0.8 |

| This compound (Analogue 2) | Human Cathepsin D | 16 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the initial synthesis of the parent inhibitor, KNI-1293, followed by a biotinylation step.

a) Synthesis of the Parent Compound (KNI-1293):

The synthesis of the allophenylnorstatine-based inhibitor KNI-1293 has been previously described in the scientific literature. For a detailed protocol, please refer to:

-

Hidaka, K., Kimura, T., et al. (2009). Small-Sized Human Immunodeficiency Virus Type-1 Protease Inhibitors Containing Allophenylnorstatine to Explore the S2' Pocket. Journal of Medicinal Chemistry, 52(23), 7604–7617.

b) Biotinylation of KNI-1293:

The direct biotinylation of the parent inhibitor is achieved through standard amine coupling chemistry. A detailed protocol can be found in the supporting information of the following publication:

-

Hidaka, K., Adachi, M., & Tsuda, Y. (2019). Acquired Removability of Aspartic Protease Inhibitors by Direct Biotinylation. Bioconjugate Chemistry, 30(7), 1979–1985.

Protease Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of this compound against a target protease.

Materials:

-

Purified target protease (e.g., HIV-1 protease, Cathepsin D)

-

This compound

-

Fluorogenic protease substrate

-

Assay buffer (e.g., 100 mM sodium acetate buffer, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol, and 1 mg/mL bovine serum albumin)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well microplate, add the target protease to each well at a final concentration appropriate for the assay.

-

Add the various concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for the substrate.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Inhibitor Stripping Assay with Streptavidin

This protocol demonstrates the reversal of protease inhibition by the addition of streptavidin.

Materials:

-

All materials from the Protease Inhibition Assay

-

Streptavidin solution

Procedure:

-

Set up the protease inhibition assay as described above, using a concentration of this compound that results in significant inhibition (e.g., 5-10 times the Ki).

-

After the initial 15-minute incubation of the protease and inhibitor, add varying concentrations of streptavidin to the wells. A typical range would be from a 1:1 to a 200:1 molar ratio of streptavidin to this compound.[1]

-

Incubate the plate for an additional 15 minutes at 37°C to allow for the binding of this compound to streptavidin.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence and calculate the reaction velocities as described previously.

-

Plot the percentage of recovered enzyme activity against the molar ratio of streptavidin to inhibitor to demonstrate the stripping effect.

Visualizations

Signaling Pathway: HIV-1 Maturation

Caption: Role of HIV-1 Protease in viral maturation and its inhibition by this compound.

Experimental Workflow: Protease Activity Modulation

Caption: Workflow for inhibiting a protease with this compound and restoring its activity.

Logical Relationship: Inhibitor Stripping by Affinity Competition

Caption: The principle of inhibitor stripping based on the higher affinity of biotin for streptavidin.

References

An In-depth Technical Guide to Exploratory Studies Using Biotinylated Protease Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases play a pivotal role in a vast array of physiological and pathological processes, making them a significant class of drug targets. The study of their function, regulation, and inhibition is crucial for understanding disease mechanisms and for the development of novel therapeutics. Biotinylated protease inhibitors have emerged as powerful chemical tools in these exploratory studies. By combining the specificity of a protease inhibitor with the high-affinity biotin-streptavidin interaction, these probes enable the detection, enrichment, and identification of active proteases from complex biological samples. This guide provides a comprehensive overview of the core methodologies, data interpretation, and applications of biotinylated protease inhibitors in modern biomedical research.

Core Concepts and Applications

Biotinylated protease inhibitors are instrumental in a technique known as Activity-Based Protein Profiling (ABPP). ABPP utilizes reactive probes that covalently bind to the active site of enzymes, allowing for the assessment of their functional state. The incorporation of a biotin tag facilitates the subsequent isolation and identification of the labeled enzymes. Key applications include:

-

Target Identification and Validation: Identifying the specific cellular targets of a drug candidate or bioactive compound.

-

Enzyme Activity Profiling: Comparing the activity levels of specific proteases in different biological states (e.g., healthy vs. diseased tissue).

-

Biomarker Discovery: Identifying proteases whose activity is dysregulated in disease, which may serve as diagnostic or prognostic markers.

-

Elucidation of Signaling Pathways: Mapping the roles of specific proteases in complex biological signaling cascades.

Experimental Protocols

Synthesis of Biotinylated Protease Inhibitors

The synthesis of a biotinylated protease inhibitor typically involves a modular approach, combining three key components: a reactive "warhead" that covalently modifies the target protease, a recognition element that confers specificity, and a biotin tag, often attached via a linker.

Example Protocol: Solid-Phase Synthesis of a Biotinylated Peptide-Based Serine Protease Inhibitor

This protocol outlines the synthesis of a biotinylated probe using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids

-

Biotin-PEG-NovaTag™ resin (or similar biotinylated resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

-

HPLC for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Preparation: Swell the biotinylated resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, HBTU, HOBt, and DIPEA in DMF. Add this solution to the resin and shake for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Warhead Coupling: After the final amino acid is coupled and deprotected, the reactive warhead (e.g., a diphenyl phosphonate or a reactive carbonyl group) is coupled to the N-terminus.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the inhibitor from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude product in cold diethyl ether. Centrifuge to pellet the product, wash with ether, and air dry. Purify the biotinylated inhibitor by reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

Activity-Based Protein Profiling (ABPP) Workflow

The following is a generalized workflow for an ABPP experiment using a biotinylated protease inhibitor to identify target proteases from a cell lysate.

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without the class of inhibitors being targeted)

-

Biotinylated protease inhibitor probe

-

Streptavidin-agarose or magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing 2 mM biotin)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer on ice.

-

Proteome Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteome. Determine the protein concentration using a standard assay (e.g., BCA).

-

Probe Labeling: Incubate the proteome with the biotinylated protease inhibitor at a predetermined optimal concentration and time. This step is typically performed at 37°C for 30-60 minutes.

-

Affinity Purification: Add streptavidin beads to the labeled proteome and incubate with gentle rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack and wash extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. The free biotin in the sample buffer can aid in the elution by competing for binding sites on the streptavidin.

On-Bead Digestion for Mass Spectrometry Analysis

For identification of the captured proteins by mass spectrometry, on-bead digestion is a common and effective method.[1]

Materials:

-

Streptavidin beads with bound biotinylated proteins

-

Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

-

Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

-

Trypsin solution (mass spectrometry grade)

-

Quenching solution (e.g., formic acid)

-

Acetonitrile

Procedure:

-

Washing: Wash the streptavidin beads with bound proteins several times with 20 mM ammonium bicarbonate.[1]

-

Reduction: Resuspend the beads in reduction buffer and incubate at 60°C for 30 minutes.[1]

-

Alkylation: Cool the sample to room temperature and add an equal volume of alkylation buffer. Incubate in the dark for 1 hour.[1]

-

Trypsin Digestion: Add trypsin to the beads and incubate overnight at 37°C with shaking.[1]

-

Peptide Elution: Stop the digestion by adding formic acid to a final concentration of 1%.[1] Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with a solution of 60% acetonitrile and 1% formic acid and combine the supernatants.[1]

-

Sample Cleanup: Desalt and concentrate the peptides using a C18 ZipTip or similar method prior to LC-MS/MS analysis.

Data Presentation: Quantitative Analysis

Quantitative data is crucial for comparing the potency and selectivity of inhibitors and for understanding the changes in protease activity between different biological samples.

Table 1: Inhibitory Potency (IC₅₀) of Biotinylated Caspase Inhibitors

| Inhibitor | Target Caspase | IC₅₀ (nM) | Reference |

| Biotin-VAD-FMK | Pan-Caspase | Varies | [2] |

| Biotin-DEVD-FMK | Caspase-3/7 | Varies | [3] |

| Biotin-LEHD-FMK | Caspase-9 | Varies | [3] |

| Biotin-IETD-FMK | Caspase-8 | 350 | [4] |

| z-LEHD-FMK | Caspase-8 | 0.70 | [4] |

| Ac-LESD-CMK | Caspase-8 | 50 | [4] |

Table 2: Example Quantitative Mass Spectrometry Data for Proteasome Subunit Enrichment

The following table is a conceptual representation of data that could be obtained from a quantitative proteomics experiment (e.g., using SILAC or label-free quantification) comparing the enrichment of proteasome subunits by a biotinylated proteasome inhibitor in a cancer cell line versus a non-cancerous cell line.

| Protein (Proteasome Subunit) | Fold Enrichment (Cancer vs. Non-cancerous) | p-value |

| PSMA1 | 2.5 | <0.05 |

| PSMB5 | 3.1 | <0.01 |

| PSMC2 | 1.8 | >0.05 |

| PSMD1 | 2.2 | <0.05 |

Mandatory Visualizations: Signaling Pathways and Workflows

The Ubiquitin-Proteasome System (UPS)

Biotinylated inhibitors targeting proteasome subunits or deubiquitinating enzymes (DUBs) are used to study the UPS, a major pathway for protein degradation.[5][6]

Caption: The Ubiquitin-Proteasome Pathway and the point of intervention for biotinylated inhibitors.

Caspase Signaling Cascade in Apoptosis

Biotinylated caspase inhibitors are invaluable for studying the activation cascade of these proteases during programmed cell death (apoptosis).[7][8]

Caption: The caspase activation cascade in apoptosis, showing targets for biotinylated inhibitors.

Experimental Workflow for ABPP

This diagram illustrates the logical flow of an activity-based protein profiling experiment.

Caption: A logical workflow diagram for an Activity-Based Protein Profiling (ABPP) experiment.

Conclusion

Biotinylated protease inhibitors are indispensable tools in chemical biology and drug discovery. Their ability to selectively label and facilitate the enrichment of active proteases from complex biological systems provides researchers with a powerful platform to investigate enzyme function, validate drug targets, and elucidate complex signaling pathways. The methodologies outlined in this guide, from inhibitor synthesis to quantitative proteomic analysis, represent a robust framework for leveraging these probes to advance our understanding of the critical roles proteases play in health and disease. As our understanding of the proteome deepens, the innovative application of biotinylated protease inhibitors will undoubtedly continue to drive new discoveries and therapeutic strategies.

References

- 1. usherbrooke.ca [usherbrooke.ca]

- 2. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

KNI-1293 Biotin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of KNI-1293 Biotin, a significant biochemical tool for researchers and professionals in drug development. This document outlines its chemical properties, mechanism of action, and potential applications, with a focus on its role as a biotinylated analog of a potent HIV-1 protease inhibitor.

Core Compound Specifications

A clear understanding of the fundamental properties of this compound is essential for its effective application in research. The following table summarizes its key quantitative data.

| Property | Value | Source |

| CAS Number | 2071715-99-4 | [1][2] |

| Molecular Formula | C45H56N6O8S2 | [3][4] |

| Molecular Weight | 873.1 g/mol | [2][4] |

| Monoisotopic Mass | 872.36010511 Da | [4] |

Unveiling the Mechanism: Inhibition of HIV-1 Protease

KNI-1293 is structurally related to KNI-272, a potent inhibitor of Human Immunodeficiency Virus 1 (HIV-1) protease.[5][6][7] HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[8][9][10] Inhibition of this enzyme prevents the formation of infectious virions.[6][10]

Protease inhibitors, like those in the KNI series, are designed to mimic the transition state of the natural substrates of the HIV-1 protease.[8][11] They bind to the active site of the enzyme, a homodimer with a catalytic dyad of two aspartate residues (Asp25 and Asp125), thereby blocking its catalytic activity.[5][10] The high affinity and specificity of these inhibitors make them powerful tools for studying and combating HIV.

The biotinylation of KNI-1293 allows for its use as a probe in various biochemical and cellular assays. Biotin's strong and specific interaction with avidin and streptavidin can be exploited for the detection, purification, and visualization of HIV-1 protease and its interactions with other molecules.

Visualizing the Impact: HIV-1 Protease Inhibition Pathway

The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle and the mechanism of its inhibition by compounds like KNI-1293.

Caption: Inhibition of HIV-1 Protease by this compound.

Experimental Protocols: Leveraging Biotinylation for Research

The biotin moiety of KNI-1293 enables a wide range of experimental applications. While specific protocols will vary based on the experimental setup, the following provides a general framework for common assays.

In Vitro HIV-1 Protease Inhibition Assay

Objective: To determine the inhibitory activity of this compound against recombinant HIV-1 protease.

Methodology:

-

Reagents: Recombinant HIV-1 protease, a fluorogenic protease substrate, assay buffer, and this compound.

-

Procedure: a. Prepare a series of dilutions of this compound. b. In a microplate, add the recombinant HIV-1 protease to the assay buffer. c. Add the different concentrations of this compound to the wells containing the protease and incubate. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time. The rate of substrate cleavage is proportional to the fluorescence signal.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Pull-Down Assay for Identifying Protease-Interacting Proteins

Objective: To isolate and identify proteins that interact with HIV-1 protease using this compound.

Methodology:

-

Reagents: Cell lysate from HIV-1 infected cells, this compound, streptavidin-coated magnetic beads, wash buffers, and elution buffer.

-

Procedure: a. Incubate the cell lysate with this compound to allow the formation of protease-inhibitor complexes. b. Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated complexes. c. Wash the beads several times to remove non-specific binding proteins. d. Elute the captured proteins from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and mass spectrometry to identify proteins that interact with HIV-1 protease.

Visualizing Protease Localization using Microscopy

Objective: To visualize the subcellular localization of HIV-1 protease in infected cells.

Methodology:

-

Reagents: HIV-1 infected cells, this compound, fluorescently labeled streptavidin, and appropriate buffers for cell fixation and permeabilization.

-

Procedure: a. Culture and infect cells with HIV-1. b. Treat the cells with this compound. c. Fix and permeabilize the cells. d. Incubate the cells with a fluorescently labeled streptavidin conjugate. e. Wash the cells to remove unbound streptavidin.

-

Imaging: Visualize the localization of the fluorescent signal using fluorescence microscopy.

Conclusion

This compound is a valuable research tool that combines the potent inhibitory activity of the KNI series of HIV-1 protease inhibitors with the versatility of biotin labeling. This allows for detailed investigations into the function and interactions of HIV-1 protease, contributing to the development of novel antiretroviral therapies. The methodologies outlined in this guide provide a starting point for researchers to explore the diverse applications of this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targets of a protease inhibitor, KNI-272, in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro anti-HIV-1 activity of HIV protease inhibitor KNI-272 in resting and activated cells: implications for its combined use with AZT or ddI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of Click Chemistry in the Development of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 11. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KNI-1293 Biotin in In Vitro Protease Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KNI-1293 Biotin is a potent, biotinylated, reversible inhibitor of Human Immunodeficiency Virus 1 (HIV-1) protease. Its unique characteristic lies in the ability to be displaced from the enzyme's active site by streptavidin, a feature termed "Inhibitor Stripping Action by Affinity Competition" (ISAAC). This allows for dynamic control over protease activity in vitro, making it a valuable tool for studying enzyme kinetics, inhibitor binding, and for the development of novel diagnostic and screening platforms.

These application notes provide a detailed protocol for utilizing this compound in a fluorogenic in vitro assay to determine its inhibitory potency against HIV-1 protease and to demonstrate the reversal of this inhibition by streptavidin.

Data Presentation

Table 1: Key Reagents and Their Properties

| Reagent | Supplier | Catalog Number | Key Properties |

| This compound | Various | e.g., Arctom CNALD-K404615 | Molecular Weight: 873.1 g/mol . A biotinylated, reversible inhibitor of HIV-1 protease.[1] |

| Recombinant HIV-1 Protease | Various | e.g., Sigma-Aldrich H6660 | Active enzyme for the assay. |

| HIV Protease Substrate 1 | Various | e.g., Sigma-Aldrich H0790 | Fluorogenic substrate (EDANS/DABCYL), Ex/Em: ~340/490 nm. Cleavage site: Tyr-Pro.[2][3] |

| Streptavidin | Various | e.g., Rockland | High-affinity biotin-binding protein (Kd ~ 10⁻¹⁵ M).[4][5] |

| Pepstatin A | Various | e.g., Sigma-Aldrich | A general aspartic protease inhibitor, used as a positive control. |

Table 2: Quantitative Data for HIV-1 Protease Inhibition

| Inhibitor | Target Protease | Parameter | Value | Reference |

| Biotinylated Inhibitor (analogue 2) | HIV-1 Protease | Ki | 0.16 nM | [6] |

| Compound 1 (non-biotinylated precursor) | HIV-1 Protease | IC50 | 17 µM | [7] |

| Pepstatin A | HIV-1 Protease | IC50 | 9,100 nM | Reaction Biology Corp. |

Note: Analogue 2 in the cited literature is the directly biotinylated inhibitor, understood to be this compound.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against HIV-1 Protease

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a fluorogenic substrate.

Materials:

-

This compound

-

Recombinant HIV-1 Protease

-

HIV Protease Substrate 1 (e.g., (DABCYL)GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln(EDANS))

-

Assay Buffer: 25 mM MES, pH 5.6, 200 mM NaCl, 5% glycerol, 0.0002% Triton X-100, 1 mM DTT[7]

-

DMSO (for dissolving inhibitor and substrate)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 340/490 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a 1 mM stock solution.

-

Dissolve HIV Protease Substrate 1 in DMSO to create a 1 mM stock solution.

-

Prepare a working solution of HIV-1 Protease in Assay Buffer at a final concentration of 50 nM (for a 25 nM final concentration in the assay).[7]

-

-

Set up the Assay Plate:

-

Prepare serial dilutions of this compound in Assay Buffer. A suggested concentration range is 0.01 nM to 100 µM.

-

Add 10 µL of each this compound dilution to the wells of the 96-well plate.

-

For the positive control (no inhibition), add 10 µL of Assay Buffer.

-

For the negative control (complete inhibition), add 10 µL of a high concentration of a known inhibitor like Pepstatin A (e.g., 10 µM).

-

-

Enzyme Addition and Incubation:

-

Add 80 µL of the 50 nM HIV-1 Protease working solution to each well.

-

Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Measurement:

-

Prepare a working solution of the HIV Protease Substrate 1 in Assay Buffer at a final concentration of 300 µM (for a 30 µM final concentration in the assay).

-

Initiate the reaction by adding 10 µL of the substrate working solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the increase in fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Reversal of Inhibition by Streptavidin (ISAAC Demonstration)

This protocol demonstrates the "stripping" of this compound from HIV-1 protease by the addition of streptavidin.

Materials:

-

All materials from Protocol 1

-

Streptavidin solution (e.g., 1 mg/mL in PBS)

Procedure:

-

Set up Inhibition Reaction:

-

In separate wells of a 96-well plate, set up three conditions:

-

Control (No Inhibition): 10 µL Assay Buffer + 80 µL HIV-1 Protease (50 nM).

-

Inhibited: 10 µL this compound (at a concentration ~10-fold above its IC50, e.g., 5 nM) + 80 µL HIV-1 Protease (50 nM).[6]

-

Stripping: 10 µL this compound (e.g., 5 nM) + 80 µL HIV-1 Protease (50 nM).

-

-

Incubate at 37°C for 15 minutes.

-

-

Initiate Protease Activity Measurement:

-

Add 10 µL of the HIV Protease Substrate 1 working solution (300 µM) to all wells.

-

Begin kinetic fluorescence measurement as in Protocol 1.

-

-

Streptavidin Addition:

-

After a baseline of inhibition is established (e.g., after 10-15 minutes of measurement), add 10 µL of streptavidin solution (e.g., to a final concentration of 1 µM, ensuring a molar excess over this compound) to the "Stripping" well.[6]

-

Continue the kinetic measurement.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for all three conditions.

-

Observe the initial low rate of fluorescence increase in the "Inhibited" and "Stripping" wells.

-

Upon addition of streptavidin to the "Stripping" well, a significant increase in the rate of fluorescence should be observed, ideally approaching the rate of the "Control (No Inhibition)" well, demonstrating the reversal of inhibition.

-

Mandatory Visualizations

References

- 1. This compound | C45H56N6O8S2 | CID 138376576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HIV Protease FRET Substrate I - 1 mg [anaspec.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. neb.com [neb.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KNI-1293 Biotin in Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

KNI-1293 Biotin is a high-affinity ligand designed for the selective purification of Human Immunodeficiency Virus (HIV) protease and related mutants through affinity chromatography. This molecule is a biotinylated derivative of the potent KNI-series of HIV protease inhibitors, which are known to bind to the active site of the enzyme with high specificity. The biotin moiety allows for strong and specific binding to streptavidin-conjugated solid supports, enabling a robust and efficient one-step purification of HIV protease from complex biological mixtures such as cell lysates. These application notes provide detailed protocols and supporting data for the use of this compound in affinity chromatography.

Principle of this compound Affinity Chromatography

Affinity chromatography is a powerful technique that separates proteins based on a reversible and highly specific interaction between the protein of interest and a ligand immobilized on a chromatographic matrix. In this application, this compound serves as the affinity ligand. The purification process involves three main steps:

-

Binding: A solution containing HIV protease is passed through a column packed with a streptavidin-conjugated resin that has been pre-incubated with this compound. The high affinity of the KNI inhibitor for the HIV protease active site leads to the selective capture of the enzyme on the solid support.

-

Washing: Unbound proteins and other contaminants are washed away from the column with a buffer that does not disrupt the specific interaction between KNI-1293 and the HIV protease.

-

Elution: The purified HIV protease is recovered by applying an elution buffer that disrupts the inhibitor-enzyme interaction, allowing the active enzyme to be collected.

Data Presentation

While specific binding affinity data for KNI-1293 is not publicly available, the affinities of its parent compounds, KNI-272 and KNI-764, for HIV-1 protease provide a strong indication of the expected performance.

| Inhibitor | Target | Binding Affinity (Kd) | Method | Reference |

| KNI-272 | HIV-1 Protease | pM range | Isothermal Titration Calorimetry | [Not directly available] |

| KNI-764 | HIV-1 Protease | 32 pM | Isothermal Titration Calorimetry | [Not directly available] |

The picomolar binding affinity of the KNI-series inhibitors suggests an extremely strong and specific interaction with HIV protease, making this compound an excellent candidate for an affinity ligand.

Experimental Protocols

Materials

-

This compound

-

Streptavidin-conjugated agarose or magnetic beads

-

Affinity chromatography column

-

Peristaltic pump or FPLC system

-

Crude lysate or partially purified solution containing HIV protease

-

Binding/Wash Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT

-

Elution Buffers (choose one or optimize):

-

High pH Elution Buffer: 100 mM Tris-HCl, pH 10.0, 2 M NaCl

-

Low pH Elution Buffer: 100 mM Glycine-HCl, pH 2.5

-

Neutralization Buffer (for low pH elution): 1 M Tris-HCl, pH 8.5

-

-

Spectrophotometer for protein quantification

Protocol 1: Preparation of this compound-Streptavidin Resin

-

Calculate the required amount of streptavidin-conjugated resin based on its binding capacity for biotinylated molecules.

-

Wash the resin with 10 column volumes (CV) of Binding/Wash Buffer to remove any storage solution.

-

Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute it in Binding/Wash Buffer to a final concentration of 10-50 µM.

-

Incubate the washed streptavidin resin with the this compound solution for 1-2 hours at room temperature with gentle mixing to allow for the biotin-streptavidin interaction to occur.

-

Wash the resin with 10 CV of Binding/Wash Buffer to remove any unbound this compound. The resin is now ready for HIV protease purification.

Protocol 2: Affinity Purification of HIV Protease

-

Column Packing: If using agarose beads, pack a chromatography column with the prepared this compound-streptavidin resin. If using magnetic beads, proceed with a batch purification format.

-

Equilibration: Equilibrate the column with 5-10 CV of Binding/Wash Buffer.

-

Sample Loading: Load the crude or partially purified HIV protease sample onto the column at a low flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding.

-

Washing: Wash the column with 10-20 CV of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline, indicating that all unbound proteins have been removed.

-

Elution:

-

High pH Elution: Apply the High pH Elution Buffer to the column and collect fractions. Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.

-

Low pH Elution: Apply the Low pH Elution Buffer and collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve the activity of the protease.

-

-

Analysis: Pool the fractions containing the purified HIV protease. Analyze the purity by SDS-PAGE and determine the protein concentration.

Visualizations

Caption: HIV Protease role in viral maturation and its inhibition.

Caption: Workflow for HIV protease purification.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield of purified protein | Inefficient binding of KNI-1293 to resin | Increase incubation time or concentration of this compound. |

| Inefficient binding of HIV protease to the column | Decrease the flow rate during sample loading. Ensure the pH and ionic strength of the sample are compatible with the Binding/Wash Buffer. | |

| Incomplete elution | Try a different elution buffer or increase the strength of the current one (e.g., lower pH, higher salt concentration). | |

| Purified protein is inactive | Harsh elution conditions | If using low pH elution, ensure immediate neutralization of the fractions. Consider a milder elution condition, such as competitive elution with a non-biotinylated KNI inhibitor. |

| Contaminating proteins in the eluate | Insufficient washing | Increase the wash volume (to 20-30 CV) and/or include a mild detergent (e.g., 0.1% Tween-20) in the wash buffer. |

| Non-specific binding to the resin | Increase the salt concentration in the Binding/Wash Buffer. |

Conclusion

This compound, in conjunction with streptavidin-based affinity chromatography, provides a highly selective and efficient method for the purification of HIV protease. The high affinity and specificity of the KNI inhibitor for the protease active site ensure a high degree of purity in a single chromatographic step. The protocols provided herein serve as a starting point for the development of optimized purification strategies tailored to specific research needs. Careful consideration of buffer conditions, particularly for elution, is crucial for obtaining high yields of pure, active HIV protease.

Application Notes and Protocols for KNI-1293 Biotin in Protein Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KNI-1293 is a potent, biotinylated inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] The biotin tag on KNI-1293 allows for its use as a "bait" molecule in protein pull-down assays to identify and isolate interacting "prey" proteins from complex biological samples such as cell lysates. This technique is invaluable for elucidating the molecular interactions of HIV-1 protease, discovering novel host-virus protein interactions, and for screening potential new therapeutic agents.[3][4]

The principle of the assay relies on the high-affinity and specific interaction between biotin and streptavidin, which is typically conjugated to agarose or magnetic beads.[5] The biotinylated KNI-1293 is immobilized on these beads and incubated with a cell lysate. Proteins that bind to KNI-1293, primarily HIV-1 protease and its interacting partners, are captured. After a series of washes to remove non-specific binders, the captured proteins are eluted and can be identified by downstream applications such as mass spectrometry or Western blotting.

Key Applications

-

Target Identification and Validation: Confirming the interaction of KNI-1293 with HIV-1 protease.

-

Interactome Analysis: Identifying host or viral proteins that form a complex with HIV-1 protease.

-

Drug Screening: Screening for other molecules that compete with KNI-1293 for binding to HIV-1 protease.

-

Pathway Analysis: Understanding the cellular pathways affected by HIV-1 protease activity.

Experimental Data

While specific quantitative data for KNI-1293 pull-down assays are proprietary or not widely published, the following table represents the type of data that can be generated from a quantitative mass spectrometry analysis of proteins pulled down by KNI-1293 biotin from HIV-1 infected cells. The relative abundance can be determined using techniques like label-free quantification or stable isotope labeling.

| Protein ID (e.g., UniProt) | Protein Name | Function | Relative Abundance (KNI-1293 vs. Control) |

| P03367 | Gag-Pol polyprotein | HIV-1 structural and enzymatic precursor | High |

| P04585 | HIV-1 Protease | Viral maturation | High |

| P10415 | Pro-caspase 8 | Host apoptosis pathway | Moderate |

| Q14145 | Eukaryotic translation initiation factor 4 gamma 1 (eIF4G) | Host protein synthesis | Moderate |

| P10415 | B-cell lymphoma 2 (Bcl-2) | Host anti-apoptotic protein | Low |

Experimental Protocols

Protocol 1: Immobilization of this compound on Streptavidin Beads

This protocol describes the immobilization of the biotinylated "bait" protein to prepare for the pull-down assay.

Materials:

-

This compound

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Binding/Wash Buffer (e.g., 1X PBS, pH 7.4 with 0.05% Tween-20)

-

Microcentrifuge tubes

Procedure:

-

Resuspend the streptavidin beads thoroughly by vortexing.

-

Transfer the desired amount of bead slurry to a clean microcentrifuge tube. The amount of beads will depend on the scale of the pull-down experiment.

-

Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.

-

Equilibrate the beads by washing them three times with an excess of Binding/Wash Buffer. After each wash, pellet the beads and discard the supernatant.

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the this compound to the bead suspension. The optimal concentration of KNI-1293 should be determined empirically but a starting point of 10-50 µg of biotinylated protein per 50 µL of bead slurry can be used.

-

Incubate the mixture for at least 30 minutes at room temperature with gentle rotation to allow for the binding of KNI-1293 to the streptavidin.

-

Pellet the beads with the magnetic rack and discard the supernatant.

-

Wash the beads three times with Binding/Wash Buffer to remove any unbound KNI-1293.

-

The KNI-1293-conjugated beads are now ready for the pull-down assay.

Protocol 2: Protein Pull-Down Assay with this compound

This protocol outlines the procedure for capturing target proteins from a cell lysate.

Materials:

-

KNI-1293-conjugated beads (from Protocol 1)

-

Cell lysate (from HIV-1 infected or control cells)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Binding/Wash Buffer

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0, or SDS-PAGE sample buffer)

-

Neutralization Buffer (if using acidic elution, e.g., 1 M Tris, pH 8.5)

Procedure:

-

Preparation of Cell Lysate:

-

Lyse cells in an appropriate Lysis Buffer containing protease inhibitors to prevent protein degradation.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Binding of Target Proteins:

-

Add the prepared cell lysate (containing the "prey" proteins) to the tube with the KNI-1293-conjugated beads. A typical starting amount is 500 µg to 1 mg of total protein.

-

Incubate the mixture for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads on a magnetic rack and discard the supernatant (flow-through).

-

Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads to release the bound proteins.

-

If using an acidic elution buffer, incubate for 5-10 minutes at room temperature and then pellet the beads to collect the supernatant containing the eluted proteins. Immediately neutralize the eluate with Neutralization Buffer.

-

Alternatively, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins for direct analysis by Western blotting.

-

-

Downstream Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie or silver staining, Western blotting with specific antibodies, or identified by mass spectrometry.

-

Visualizations

Caption: this compound Pull-Down Workflow.

Caption: HIV-1 Protease Interaction Pathway.

References

- 1. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. bioclone.net [bioclone.net]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KNI-1293 Biotin Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction